molecular formula C4H8F3NO B3039578 3-(Trifluoromethoxy)propan-1-amine CAS No. 1208079-72-4

3-(Trifluoromethoxy)propan-1-amine

Cat. No.: B3039578
CAS No.: 1208079-72-4
M. Wt: 143.11
InChI Key: IDEVNGSFUOMYFH-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)propan-1-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a propan-1-amine backbone. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethoxy group.

Biochemical Analysis

Biochemical Properties

The trifluoromethoxy group in 3-Trifluoromethoxy-propylamine has strong electron absorption and high lipophilicity . This group can modify the properties of drugs and material molecules

Cellular Effects

The cellular effects of 3-Trifluoromethoxy-propylamine are not well-studied. A 4-hydroxy-3’-trifluoromethoxy-substituted resveratrol derivative, owing to its superior cell accumulation, could inhibit NO production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromopropan-1-amine with trifluoromethanol in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

3-(Trifluoromethoxy)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its stability and bioavailability.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethoxy)propan-1-amine is unique due to its specific combination of the trifluoromethoxy group and the propan-1-amine backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-(trifluoromethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)9-3-1-2-8/h1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEVNGSFUOMYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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